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Compound of Interest

Compound Name: 1-(10-Hydroxydecyl)imidazole

CAS No.: 186788-38-5

Cat. No.: B573433

Get Quote

Executive Summary
The imidazole ring (1,3-diazole) stands as one of the most privileged scaffolds in medicinal

chemistry and materials science.[1] Its ubiquity—ranging from the catalytic triad of serine

proteases (histidine) to blockbuster pharmaceuticals like Cimetidine and Losartan—stems from

its unique electronic duality. It acts as both a hydrogen bond donor and acceptor, possesses

amphoteric properties, and exhibits rich tautomeric dynamics. This guide provides a technical

deep-dive into the genesis of imidazole chemistry, from Heinrich Debus’s 1858 discovery to

modern transition-metal-catalyzed C–H activation, offering validated protocols for researchers

in drug discovery.

Historical Genesis & Synthetic Evolution
The Dawn of Azole Chemistry
The history of imidazole is a progression from serendipitous condensation to rational, atom-

economic design.
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1858 (Heinrich Debus): The first synthesis was reported by Debus, who condensed glyoxal,

formaldehyde, and ammonia to form "glyoxaline" (imidazole).[2][3][4][5][6] While

groundbreaking, the yield was poor due to the formation of polymeric side products.

1882 (Bronisław Radziszewski): Radziszewski refined this by using 1,2-dicarbonyls and

aldehydes with ammonia, establishing the Debus-Radziszewski reaction.[6] This remains the

industrial standard for generating substituted imidazoles.

Visualization: The Timeline of Discovery
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Figure 1: Chronological evolution of imidazole chemistry from crude condensation to high-

precision catalytic functionalization.

Structural Dynamics: The "Why" of Reactivity
Understanding the electronic architecture of imidazole is prerequisite to successful

functionalization.

Amphotericity and pKa
Imidazole is amphoteric.

Basic (N3): The pyridine-like nitrogen (sp²) has a lone pair in the plane of the ring, available

for protonation (pKa of conjugate acid ~7.0). This allows it to coordinate metals (e.g., Heme

iron in CYP450).

Acidic (N1-H): The pyrrole-like nitrogen contributes its lone pair to the aromatic sextet.

Deprotonation requires strong bases (pKa ~14.5), yielding the imidazolide anion.

Tautomerism and Regioselectivity
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A critical challenge in functionalization is the rapid 1,3-tautomeric shift of the N-H proton. In

unsubstituted imidazole, C4 and C5 are equivalent. However, once substituted, the tautomeric

equilibrium shifts, complicating regioselectivity.

Implication: To selectively functionalize C4 or C5, the N1 position must be protected (e.g.,

with SEM, Boc, or Benzyl) to "lock" the tautomer.

Experimental Protocols: From Classic to Modern
Protocol A: The Classic Debus-Radziszewski Synthesis
Use Case: Generating 2,4,5-trisubstituted imidazoles from accessible precursors.

Reagents: Benzil (10 mmol), Benzaldehyde (10 mmol), Ammonium Acetate (50 mmol), Glacial

Acetic Acid (20 mL).

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Combination: Dissolve Benzil and Benzaldehyde in Glacial Acetic Acid. Add Ammonium

Acetate (excess is crucial to drive imine formation).

Reaction: Reflux the mixture at 110°C for 4–6 hours. Monitor via TLC (Mobile phase: 30%

EtOAc/Hexanes).

Workup: Pour the reaction mixture into 200 mL of ice-water. Neutralize with conc. aqueous

ammonia until pH ~8. A precipitate (Lophine derivative) will form.

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Mechanistic Insight: The reaction proceeds via the formation of a diimine intermediate from the

diketone and ammonia, which then undergoes a [3+2]-like condensation with the aldehyde.

Protocol B: Modern Nickel-Catalyzed C-H Arylation (C2-
Selective)
Use Case: Direct functionalization of the C2 position without pre-activation (halogenation).

Reference: Adapted from Muto et al. (2015) and Itami Group methodologies.[7]
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Reagents: N-Methylimidazole (0.4 mmol), Chlorobenzene (1.5 equiv), Ni(OTf)₂ (10 mol%),

dcype ligand (12 mol%), K₃PO₄ (3.0 equiv), t-Amyl Alcohol (1.6 mL).

Inert Atmosphere: Perform all steps in a glovebox or under strict Ar/N₂ flow.

Catalyst Prep: Mix Ni(OTf)₂ and 1,2-bis(dicyclohexylphosphino)ethane (dcype) in t-amyl

alcohol. Stir for 10 mins to form the active complex.

Addition: Add the imidazole substrate, chlorobenzene, and K₃PO₄ base.

Heating: Seal the tube and heat to 110°C for 24 hours.

Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate in vacuo.

Purification: Flash column chromatography (DCM/MeOH gradient).

Why This Works: The use of t-amyl alcohol is critical; it acts as a "solvent-accelerator," likely

stabilizing the transition state of the C-H nickelation step. This protocol avoids expensive

Palladium and uses readily available aryl chlorides.

Medicinal Chemistry Renaissance
Case Study: Cimetidine (Tagamet)
Developed by Sir James Black at SK&F, Cimetidine represents the triumph of rational drug

design.

The Problem: Antihistamines (H1 antagonists) did not block gastric acid secretion.[8]

The Solution: Black hypothesized a second receptor (H2).[9]

The Modification: Starting from histamine, the team extended the side chain and replaced

the basic amine with a neutral thiourea (later cyanoguanidine) to prevent protonation at

physiological pH, while retaining the imidazole ring to mimic the natural ligand.

Key Insight: The 4-methyl group on the imidazole ring was added to favor the N(tau)-H

tautomer, which was found to be essential for H2 receptor binding.
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Case Study: Azole Antifungals (CYP51 Inhibition)
Imidazoles (e.g., Ketoconazole) and Triazoles operate by inhibiting Lanosterol 14α-

demethylase (CYP51).

Mechanism of Action:

The azole enters the active site of the fungal CYP51 enzyme.[10]

The N3 nitrogen (with its lone pair) coordinates directly to the Heme Iron (Fe³⁺).

This blocks the activation of oxygen, preventing the demethylation of lanosterol.

Result: Depletion of ergosterol (vital for membrane integrity) and accumulation of toxic

methylated sterols.[10]

Visualization: CYP51 Inhibition Mechanism
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Figure 2: Mechanistic blockade of fungal sterol synthesis. The high affinity of the imidazole N3

for the Heme iron is the pharmacodynamic core of this drug class.

Advanced Functionalization Strategies
Regioselective C-H Activation
While C2 is the most acidic position (and easiest to lithiate), C5 is often the target for

electrophilic palladation.

C2-Arylation: Best achieved via Cu or Ni catalysis (see Protocol B) or lithiation followed by

transmetallation.
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C5-Arylation: Palladium-catalyzed direct arylation (e.g., Pd(OAc)₂, P(t-Bu)₃) often favors C5

due to the directing effect of the N1 protecting group and electronic stabilization.

The SEM-Switch Strategy
To access the elusive C4 position:

Protect N1 with a SEM (2-(Trimethylsilyl)ethoxymethyl) group.

Lithiate at C2 (block with a temporary group like TMS) or use steric bulk to force reaction at

C5.

The Switch: Remove the SEM group and re-protect. The tautomeric equilibrium allows the

"new" N1 to be protected, effectively swapping the C4 and C5 positions relative to the

nitrogen, making the former C4 accessible for C-H activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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